molecular formula C23H36N6O5S B601581 (2S,4R)-4-Methyl-1-(((3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginyl)piperidine-2-carboxylicacid CAS No. 189264-02-6

(2S,4R)-4-Methyl-1-(((3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginyl)piperidine-2-carboxylicacid

Cat. No. B601581
M. Wt: 508.64
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

A metabolite of Argatroban

Scientific Research Applications

Synthesis and Chemical Properties

  • Diastereoselective Synthesis

    A study explored the diastereoselective synthesis of an argatroban intermediate using this compound. The research focused on identifying the best catalyst for the diastereoselective hydrogenation of a suitable precursor aimed at synthesizing the (2R,4R)-4-methyl piperidine moiety (Ferraboschi, et al., 2011).

  • Chemoenzymatic Synthesis

    Another study focused on the chemoenzymatic synthesis of the enantiomerically pure 1,2,3,4-tetrahydroquinoline moiety of antithrombotic argatroban, which includes this compound (Ferraboschi, et al., 2013).

Applications in Thrombin Inhibition

  • Anticoagulant Properties

    A study demonstrated the use of this compound as an anticoagulant in patients with chronic renal failure undergoing maintenance hemodialysis. It was compared with heparin, showing distinct advantages in terms of platelet activation in the hemodialysis circuit (Matsuo, et al., 1986).

  • Synthetic Thrombin Inhibition

    The compound was found to be a potent synthetic inhibitor of thrombin in various concentrations, significantly affecting thrombin-induced activation of factors VIII and XIII (Green, et al., 1985).

  • Thrombin Inhibition Potency

    Research on the stereo-configuration of this compound showed that the (2R, 4R)-isomer was the most potent inhibitor of thrombin, indicating the importance of its stereo-structure (Okamoto, et al., 1981).

Anticancer Potential

  • Oxidative Stress-Inducing Agents: A study synthesized a series of compounds, including this one, which induced oxidative stress and cytotoxic effects in various cancer cell lines. This highlights its potential as an anticancer agent (Madácsi, et al., 2013).

Miscellaneous Applications

  • In Vitro Metabolic Fate Study

    The compound was involved in a study to understand the in vitro metabolic fate of synthetic cannabinoid receptor agonists, suggesting its use in toxicological screenings (Richter, et al., 2022).

  • Radioiodinated Ligand for Receptor Study

    This compound was used in the development of a non-peptide radioiodinated high affinity melanocortin-4 receptor ligand, which is important for receptor-based studies (Mutulis, et al., 2003).

properties

IUPAC Name

(2S,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15?,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNPVXPOPUZYGB-YZYLHUITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN([C@@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-4-Methyl-1-(((3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginyl)piperidine-2-carboxylicacid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-4-Methyl-1-(((3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginyl)piperidine-2-carboxylicacid
Reactant of Route 2
(2S,4R)-4-Methyl-1-(((3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginyl)piperidine-2-carboxylicacid
Reactant of Route 3
(2S,4R)-4-Methyl-1-(((3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginyl)piperidine-2-carboxylicacid
Reactant of Route 4
(2S,4R)-4-Methyl-1-(((3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginyl)piperidine-2-carboxylicacid
Reactant of Route 5
(2S,4R)-4-Methyl-1-(((3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginyl)piperidine-2-carboxylicacid
Reactant of Route 6
(2S,4R)-4-Methyl-1-(((3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginyl)piperidine-2-carboxylicacid

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